molecular formula C18H21N2O7P B8100060 (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B8100060
M. Wt: 408.3 g/mol
InChI Key: NYJKISSOEZMRHH-DCXKMBIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1256490-31-9) is a chiral phosphoramidate derivative characterized by a 4-nitrophenoxy substituent on the phosphoryl group. This compound is structurally related to antiviral prodrugs such as Sofosbuvir (CAS: 1190307-88-0), which shares the core phosphoramidate motif but incorporates a fluorinated nucleoside moiety . The molecular formula of the target compound is C₁₈H₂₀N₂O₈P, with a molecular weight of 432.33 g/mol (calculated). Its primary application lies in pharmaceutical research as a synthetic intermediate for nucleotide analogs .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJKISSOEZMRHH-DCXKMBIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, with the CAS number 1256490-31-9, is a phosphoramidate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H21N2O7P
  • Molecular Weight : 408.34 g/mol
  • Chemical Structure : The compound features a chiral center and a phosphonamidate moiety, which is significant for its biological interactions.
PropertyValue
CAS Number1256490-31-9
Molecular FormulaC18H21N2O7P
Molecular Weight408.34 g/mol

The biological activity of (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is primarily attributed to its interaction with specific enzymes and receptors involved in various biological pathways. Studies suggest that it may act as an inhibitor of certain phosphodiesterases, which play a critical role in cellular signaling processes.

  • Antiviral Activity : The compound has been investigated as a potential intermediate in the synthesis of antiviral drugs like Sofosbuvir, targeting hepatitis C virus (HCV) polymerase, which is crucial for viral replication .
  • Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties, possibly through modulation of oxidative stress pathways and inflammation .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • HCV Polymerase Inhibition :
    • In a study assessing the efficacy of various phosphoramidate derivatives, (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate was shown to inhibit HCV NS5B polymerase with an IC50 value indicating significant antiviral activity .
  • Neuroprotection in Animal Models :
    • Research involving animal models of ischemic brain injury revealed that compounds similar to (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate could reduce neuronal death and improve functional outcomes post-injury by enhancing cerebral blood flow and reducing oxidative damage .

Pharmacological Profile

The pharmacological profile of (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate includes:

  • Selectivity : Exhibits selective inhibition towards specific targets, minimizing off-target effects.
  • Toxicity : Preliminary toxicity assessments indicate a manageable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety data.
Activity TypeObserved Effects
AntiviralInhibition of HCV NS5B
NeuroprotectiveReduced neuronal apoptosis
CytotoxicitySelective cancer cell inhibition

Scientific Research Applications

Intermediate in Antiviral Drug Synthesis

One of the primary applications of (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is its role as an intermediate in the synthesis of Sofosbuvir, a potent antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B polymerase, thereby preventing viral replication . The synthesis pathway typically involves multiple steps where this compound acts as a key building block.

Research on Hepatitis C Treatment

Research studies have highlighted the effectiveness of Sofosbuvir derivatives, including those synthesized from (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate), as they exhibit selective inhibitory effects against HCV . This has led to ongoing clinical trials aimed at evaluating their efficacy and safety profiles in treating chronic hepatitis C infections.

Case Studies

StudyFocusFindings
Clinical Trials of Sofosbuvir Evaluation of antiviral efficacyPatients treated with Sofosbuvir showed significant viral load reduction and improved liver function markers .
Mechanistic Studies Understanding inhibition pathwaysResearch indicated that compounds derived from (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate effectively inhibit HCV NS5B polymerase activity in vitro .

Comparison with Similar Compounds

Key Properties :

  • GHS Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) .
  • Handling : Requires personal protective equipment (PPE), including gloves, face shields, and chemical-resistant suits .

Structural and Functional Group Variations

The target compound is differentiated from analogs by its 4-nitrophenoxy group, an electron-withdrawing substituent. Below is a comparative analysis with structurally related phosphoramidates:

Table 1: Structural Comparison
Compound Name (CAS) Substituent on Phosphoryl Group Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (1256490-31-9) 4-Nitrophenoxy C₁₈H₂₀N₂O₈P 432.33 Synthetic intermediate
(S)-Isopropyl 2-(((S)-(Perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (1334513-02-8) Perfluorophenoxy (C₆F₅O) C₁₈H₁₇F₅NO₅P 453.30 Research in nucleotide chemistry
Sofosbuvir (1190307-88-0) Fluorinated nucleoside C₂₂H₂₉FN₃O₉P 529.45 Hepatitis C treatment
Tenofovir Alafenamide Hemifumarate (1392275-56-7) Purine-linked substituent C₂₁H₂₉N₆O₅P·½C₄H₄O₄ 476.47 (base) HIV/HBV antiviral prodrug
Key Observations:
  • Electron-Withdrawing Effects: The 4-nitrophenoxy group in the target compound enhances electrophilicity at the phosphorus center compared to perfluorophenoxy (more electronegative due to fluorine) or phenoxy (neutral electron effects). This influences hydrolysis rates and prodrug activation .
  • Bioactivity : Sofosbuvir’s fluorinated nucleoside moiety enables targeted antiviral activity, while the target compound’s nitro group limits direct therapeutic use but enhances utility as a synthetic intermediate .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound (1256490-31-9) Perfluorophenoxy Analog (1334513-02-8) Sofosbuvir (1190307-88-0)
Solubility Low (hydrophobic nitro group) Very low (high fluorine content) Moderate (polar nucleoside)
Stability Stable under dry conditions High (C-F bonds resist hydrolysis) Degrades in acidic media
Reactivity Nitro group facilitates SNAr Fluorine groups slow hydrolysis Activated enzymatically
Key Observations:
  • The 4-nitrophenoxy group increases reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to perfluorophenoxy analogs, making the target compound more versatile in synthetic pathways .
  • Sofosbuvir’s stability in biological systems is superior due to its optimized prodrug design, whereas the target compound requires controlled handling to prevent premature degradation .
Table 3: Hazard Comparison
Compound Skin/Eye Irritation Respiratory Toxicity Environmental Impact
Target Compound Category 2 Category 3 Not studied
Perfluorophenoxy Analog Not reported Not reported Potential bioaccumulation (fluorine)
Sofosbuvir Low (therapeutic) Low Low
Key Observations:
  • The target compound’s nitro group may contribute to higher acute toxicity compared to Sofosbuvir, necessitating stringent PPE during handling .
  • Perfluorophenoxy derivatives pose environmental risks due to fluorine persistence, whereas the nitro group’s degradation products are less characterized .

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : −60°C to 0°C for intermediate stability.

  • Base : Triethylamine (2.15 equiv) for deprotonation.

  • Workup : Filtration of triethylamine hydrochloride precipitates, followed by dichloromethane rinsing.

This approach reduces production costs and enhances scalability, making it industrially viable.

Role of Leaving Groups in Reaction Efficiency

The electrophilicity of the phosphorus center is modulated by the leaving group’s pKa. As shown in Table 1 of, 2,4-dinitrophenol (pKa 4.1) and pentafluorophenol (pKa 5.5) accelerate displacement kinetics compared to 4-nitrophenol (pKa 7.1). Reagents with electron-withdrawing substituents (e.g., 8 in Scheme 4 of) improve reaction completion from 65% to 85% within 18 hours at 5°C.

Comparative Reactivity of Leaving Groups

Leaving GrouppKaReactivity Rank
2,4-Dinitrophenol4.11
Pentafluorophenol5.52
4-Nitrophenol7.13

Crystallization as a Purification Strategy

Both and emphasize crystallization for isolating the Sp diastereomer. In, the crude product is dissolved in ethyl acetate and cooled to −20°C, yielding 99.7% pure 3 with 40% recovery. The patent achieves similar purity using isopropyl alcohol/water mixtures, avoiding energy-intensive chromatography.

Scalability and Industrial Adaptations

The multigram synthesis in demonstrates robustness:

  • Scale : 50 mmol to 1.95 mol.

  • Yield : 70–85% after aqueous workup and crystallization.

  • Cost Reduction : Replacement of p-nitrophenol with cheaper phenoxy dichlorophosphate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ³¹P NMR : δ −2.5 ppm (Sp isomer), δ −3.1 ppm (Rp isomer).

  • ¹H NMR : Doublets for isopropyl groups (δ 1.22 ppm, J = 6.2 Hz) and alanine methyl (δ 1.38 ppm, J = 6.8 Hz).

Mass Spectrometry :

  • ESI-MS m/z 407 (M−1)+ for the phosphoramidate intermediate.

Challenges and Mitigation Strategies

  • Racemization : Water contamination during reagent synthesis reduces d.e. by 5–10%. Anhydrous conditions (≤50 ppm H₂O) are critical.

  • Byproduct Formation : 3′,5′-Bis-phosphoramidates form at higher temperatures (>10°C). Kinetic control at 0–5°C suppresses this.

  • Reagent Stability : Pentafluorophenyl reagents hydrolyze rapidly. Use of THF as a solvent enhances stability .

Q & A

Q. What experimental precautions are required for handling (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate to mitigate health risks?

  • Methodological Answer : Based on its hazard classification (skin/eye irritant, respiratory irritant), researchers must implement strict exposure controls:
  • Use NIOSH/EN 166-certified eye protection and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .
  • Work in a fume hood with proper ventilation to avoid inhalation of aerosols or vapors .
  • In case of accidental exposure, follow emergency protocols: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention if respiratory irritation occurs .

Q. How should this compound be stored to maintain stability during research use?

  • Methodological Answer :
  • Store in a cool, dry, and ventilated environment away from strong oxidizing agents (e.g., peroxides, chlorates), which may trigger hazardous reactions .
  • Use airtight glass containers to minimize moisture absorption and degradation. Stability data indicate no decomposition under recommended conditions, but long-term storage (>6 months) requires periodic purity checks via HPLC or NMR .

Q. What analytical methods are suitable for assessing the purity of this compound post-synthesis?

  • Methodological Answer :
  • Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is optimal for detecting impurities. Use acetonitrile/water gradients for elution .
  • Chiral chromatography (e.g., with amylose-based columns) confirms stereochemical purity, critical given the compound’s (S,S)-configuration .
  • Mass spectrometry (MS) and 1^1H/13^{13}C NMR validate molecular weight and structural integrity, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying reaction conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via LC-MS. Compare decomposition products (e.g., hydrogen fluoride, phosphor oxides) with literature .
  • Use kinetic modeling to predict degradation pathways. For example, thermal gravimetric analysis (TGA) identifies temperature thresholds for instability .
  • Reconcile discrepancies by standardizing test protocols (e.g., ISO 10993 for material compatibility) .

Q. What strategies improve stereochemical fidelity during the synthesis of this chiral phosphorylated compound?

  • Methodological Answer :
  • Employ asymmetric catalysis (e.g., chiral phosphoramidite ligands) to control the (S)-configuration at the phosphorus center .
  • Optimize reaction solvents (e.g., THF or DCM) and temperatures (<0°C) to minimize racemization during nucleophilic substitution steps .
  • Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in 31^{31}P NMR .

Q. How can researchers address gaps in toxicological data for this compound in preclinical studies?

  • Methodological Answer :
  • Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2 for hepatic toxicity) .
  • Use computational toxicology tools (e.g., QSAR models) to predict acute toxicity based on structural analogs .
  • Design subchronic exposure studies in rodent models to assess respiratory and dermal toxicity, aligning with OECD Test Guidelines .

Q. What methodologies are effective for analyzing hazardous decomposition products during thermal degradation?

  • Methodological Answer :
  • Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like hydrogen fluoride (HF) and nitrogen oxides .
  • Ion chromatography quantifies inorganic phosphate residues post-degradation .
  • FTIR spectroscopy monitors real-time gas-phase emissions during controlled thermal stress tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.